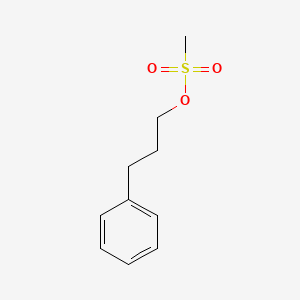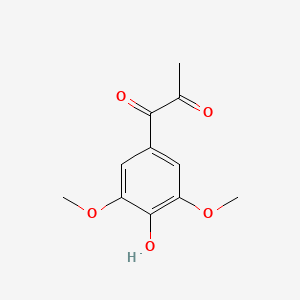
1-(4-羟基-3,5-二甲氧基苯基)-丙烷-1,2-二酮
描述
The compound “1-(4-Hydroxy-3,5-dimethoxy-phenyl)-propane-1,2-dione” is also known as Acetosyringone . It is a phenol secreted by wounded plant tissues . It induces the expression of virulence A genes and chemotaxis in A. tumefaciens strains that contain a tumor-inducing plasmid used to transfer genetic information to plant cells .
Synthesis Analysis
The synthesis of related compounds has been studied. For instance, benzoyl hydrazones compounds were synthesized starting from 3,5-dimethoxy-4-hydroxybenzaldehyde . The antioxidant activity of the synthesized compounds was evaluated .Molecular Structure Analysis
The molecular formula of Acetosyringone is C10H12O4 . The IUPAC Standard InChI is InChI=1S/C10H12O4/c1-6(11)7-4-8(13-2)10(12)9(5-7)14-3/h4-5,12H,1-3H3 .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it has been found in studies on the formation of 1-(4-Hydroxy-3,5-dimethoxy-phenyl)-2-(4-hydroxy-3-methoxyphenyl)-1-propanone on acid treatment of birch lignin .Physical And Chemical Properties Analysis
The molecular weight of Acetosyringone is 196.1999 . It is a crystalline solid with solubility in DMF, DMSO, Ethanol, and PBS (pH 7.2) .科学研究应用
Plant Biology
Acetosyringone is a phenol secreted by wounded plant tissues . It plays a crucial role in the plant’s defense mechanism .
Genetic Transformation in Plants
Acetosyringone is widely used to increase the efficacy of genetic transformation for the creation of genetically modified dicotyledonous and monocotyledonous plants . It induces the expression of virulence A genes and chemotaxis in Agrobacterium tumefaciens strains that contain a tumor-inducing plasmid used to transfer genetic information to plant cells .
Biomass Deconstruction
In the field of biomass deconstruction, Acetosyringone has been used in a lignin-first biomass deconstruction strategy . This process involves the isolation of lignin fractions protected by aldehydes, followed by their analysis and hydrogenolysis . This strategy facilitates the production of lignin monomers and fermentable glucose from poplar wood .
Biofuel Production
The cellulose-rich residues obtained from the lignin-first biomass deconstruction process can be saccharified into fermentable glucose for bioethanol production . The glucose yield of the substrate reached up to 75.12% .
Production of Fine Chemicals
The lignin-first biomass deconstruction process by adding Acetosyringone is a promising and sustainable process for producing value-added products (energy and fine chemicals) from lignocellulosic biomass .
Research and Development
Due to its unique properties, Acetosyringone is often used in research and development in various fields, including plant biology, genetic engineering, and biofuel production .
作用机制
未来方向
属性
IUPAC Name |
1-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-6(12)10(13)7-4-8(15-2)11(14)9(5-7)16-3/h4-5,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULVQYKNRRMOBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=CC(=C(C(=C1)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



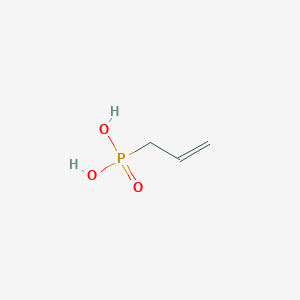
![2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B3330313.png)



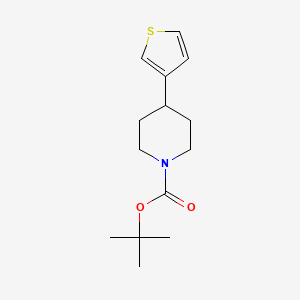

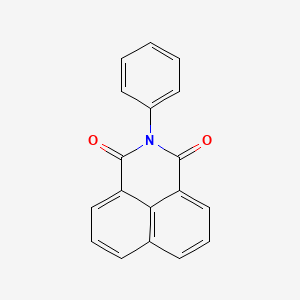
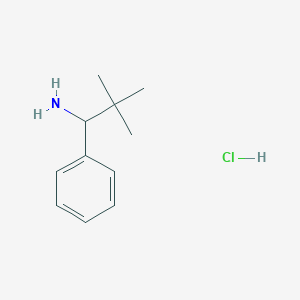
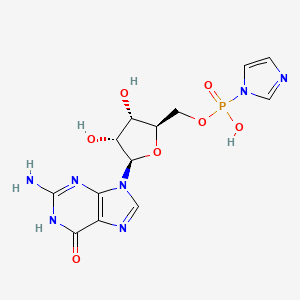
![3-{[2-Chloro-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B3330383.png)


